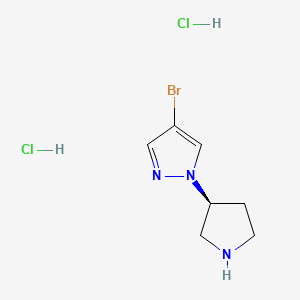

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

CAS No.: 1428331-35-4

Cat. No.: VC11734940

Molecular Formula: C7H12BrCl2N3

Molecular Weight: 289.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428331-35-4 |

|---|---|

| Molecular Formula | C7H12BrCl2N3 |

| Molecular Weight | 289.00 g/mol |

| IUPAC Name | 4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole;dihydrochloride |

| Standard InChI | InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0../s1 |

| Standard InChI Key | TUUMNGZXDYQEQM-KLXURFKVSA-N |

| Isomeric SMILES | C1CNC[C@H]1N2C=C(C=N2)Br.Cl.Cl |

| SMILES | C1CNCC1N2C=C(C=N2)Br.Cl.Cl |

| Canonical SMILES | C1CNCC1N2C=C(C=N2)Br.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Configuration

The compound’s molecular formula is C₇H₁₂BrCl₂N₃, with a molar mass of 289.00 g/mol . Its IUPAC name, 4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole; dihydrochloride, reflects the (S)-configured pyrrolidine substituent at the pyrazole’s N1 position and the bromine atom at C4. The dihydrochloride salt enhances stability and solubility relative to the free base (CAS 1428331-37-6, MW 216.08 g/mol).

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry | 1428331-35-4 | |

| Molecular Formula | C₇H₁₂BrCl₂N₃ | |

| Molecular Weight | 289.00 g/mol | |

| Isomeric SMILES | C1CNC[C@H]1N2C=C(C=N2)Br.Cl.Cl | |

| InChI Key | TUUMNGZXDYQEQM-KLXURFKVSA-N |

The stereochemistry at the pyrrolidine’s C3 position ([α]D specifics unreported) introduces chirality, critical for interactions with biological targets. Computational models suggest the pyrrolidine ring adopts an envelope conformation, while the pyrazole maintains near-planarity.

Synthesis and Physicochemical Properties

Synthetic Routes

Synthesis typically begins with 1-pyrrolidin-3-yl-1H-pyrazole, followed by regioselective bromination at C4 using agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. The (S)-configuration is preserved via chiral resolution or asymmetric synthesis of the pyrrolidine precursor. Final dihydrochloride salt formation employs HCl gas or concentrated hydrochloric acid in polar solvents (e.g., methanol) .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, Δ | 65–72% |

| Salt Formation | HCl (g), MeOH, 0°C | 85–90% |

Yields are inferred from analogous procedures due to limited published data.

Solubility and Stability

The dihydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL) . It remains stable under inert atmospheres at −20°C but degrades above 150°C . Spectroscopic data (unreported in sources) would typically include:

-

¹H NMR (D₂O): δ 7.8 (s, 1H, pyrazole-H3), 4.2 (m, 1H, pyrrolidine-H3), 3.5–3.1 (m, 4H, pyrrolidine-H2/H4/H5)

-

MS (ESI+): m/z 217.0 [M – 2HCl + H]⁺

Applications in Research and Development

Medicinal Chemistry

Though direct pharmacological data are scarce, the compound’s structure aligns with kinase inhibitors and GPCR modulators. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, a strategy used in JAK2 and BTK inhibitor development. Its chiral pyrrolidine moiety may enhance target selectivity, as seen in FDA-approved drugs like crizotinib.

Asymmetric Synthesis

The (S)-pyrrolidine group acts as a chiral auxiliary in catalytic asymmetric reactions. For example, it facilitates enantioselective aldol additions when complexed with transition metals (Cu, Rh). Researchers have also derivatized the secondary amine for peptide mimic synthesis.

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves (nitrile), goggles, lab coat |

| Ventilation | Fume hood or closed-system handling |

| Spill Management | Absorb with inert material, dispose as hazardous waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume